molecular formula C8H9NO4S B1314480 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide CAS No. 87474-16-6

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No. B1314480
CAS RN: 87474-16-6
M. Wt: 215.23 g/mol
InChI Key: ATSDFKWVCBPSRH-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1,4-benzodioxine-5-sulfonamide” is a chemical compound. The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” has a molecular weight of 234.66 .


Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzodioxine derivatives has been studied for the development of new sulfonamide diuretics . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .


Molecular Structure Analysis

The InChI code for the related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” is 1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 .


Chemical Reactions Analysis

The starting 1,4-benzodioxines were synthesized via ring closing metathesis . The selectivity of the process is controlled by the protonation step, and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .


Physical And Chemical Properties Analysis

The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

  • The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .
  • This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .
  • The precise configuration of molecules is a crucial determinant of their pharmacological properties .
  • The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .

Enantioselective Synthesis

  • Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds .
  • They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
  • As a result, their enantioselective syntheses have attracted great attention in the past decades .
  • Highly enantioselective processes have been developed including Pd-catalyzed asymmetric intramolecular O -arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

  • Some compounds containing the 2,3-Dihydro-1,4-benzodioxine structure exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Synthesis of PARP1 Inhibitors

  • Poly (ADP-ribose) polymerase 1 (PARP1) is a widely explored anti-cancer drug target that plays a crucial role in the repair process of single-strand DNA breaks .
  • Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine structure have been synthesized as PARP1 inhibitors .

Core Structure for Pharmacologically Active Agents

  • The 1,4-benzodioxane structure is used in medicinal chemistry and pharmacy as an excellent core for structurally diverse pharmacologically active agents .

Component of Various Drugs

  • The 2,3-dihydro-1,4-benzodioxine structure is found in various drugs such as Domoxin, Eltoprazine, Fluparoxan, Imiloxan, and Piperoxan .

Synthesis of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitors

  • The 2,3-dihydro-1,4-benzodioxine structure is used in the synthesis of analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .

Catalyst for Asymmetrical Reactions

  • Compounds containing the 2,3-dihydro-1,4-benzodioxine structure can be used as ligands for catalysts of asymmetrical reactions .

Antiviral and Antibacterial Medications

  • They are widely used in antiviral and antibacterial medications .

Antimycotic Agent

  • 2,3-Dihydrobenzoxathiine derivatives, a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds, have been used as antimycotic agents .

Serotonin (5-HT 2C) Inhibitor

  • 2,3-Dihydrobenzoxathiine derivatives have been used as serotonin (5-HT 2C) inhibitors .

Antioxidant

  • 2,3-Dihydrobenzoxathiine derivatives have been used as antioxidants .

Safety And Hazards

The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

While specific future directions for “2,3-Dihydro-1,4-benzodioxine-5-sulfonamide” are not available, the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives has been studied for the development of new sulfonamide diuretics . This suggests potential future research in this area.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSDFKWVCBPSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541295
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide

CAS RN

87474-16-6
Record name 2,3-Dihydro-1,4-benzodioxin-5-sulfonamide
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Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-5-sulfonamide
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